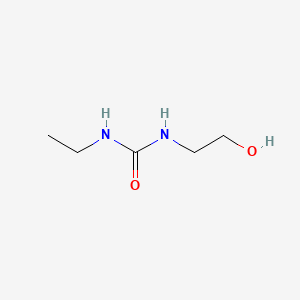

1-Ethyl-3-(2-hydroxyethyl)urea

Description

Historical Context of Substituted Urea (B33335) Compounds in Organic Chemistry

The journey of substituted urea compounds is intrinsically linked to a pivotal moment in the history of science: the synthesis of urea by Friedrich Wöhler in 1828. nih.govhilarispublisher.com This achievement is widely regarded as a landmark that marked the beginning of modern organic chemistry, as it was the first time an organic compound was synthesized from inorganic starting materials, challenging the prevailing theory of vitalism which held that organic compounds could only be produced by living organisms. nih.gov

Following Wöhler's synthesis, the field of organic chemistry expanded rapidly, and with it, the exploration of urea and its derivatives. nih.gov Scientists began to systematically replace the hydrogen atoms on the urea molecule with various other functional groups, leading to the creation of a large and diverse class of compounds known as substituted ureas. hilarispublisher.com These compounds have since found extensive applications in numerous fields, including as precursors for resins, and have become crucial in the development of pharmaceuticals and agrochemicals. hilarispublisher.com The versatility of the urea scaffold has allowed for the synthesis of molecules with a wide range of biological activities, including antibacterial, anticonvulsant, and anti-cancer properties. hilarispublisher.com The development of synthetic methodologies, moving from hazardous reagents like phosgene (B1210022) to safer alternatives, has further broadened the accessibility and application of substituted ureas in both academic and industrial research. nih.gov

Structural Classification and Nomenclature of 1-Ethyl-3-(2-hydroxyethyl)urea within the Urea Family

This compound is classified as an unsymmetrical, disubstituted urea. wikipedia.org The core of the molecule is the urea functional group, which consists of a carbonyl group flanked by two nitrogen atoms. wikipedia.org In this specific compound, one nitrogen atom is substituted with an ethyl group (-CH2CH3), and the other nitrogen atom is substituted with a 2-hydroxyethyl group (-CH2CH2OH).

According to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the parent name of the molecule is "urea". qmul.ac.ukacdlabs.com The locants '1' and '3' are used to denote the positions of the substituents on the nitrogen atoms (or alternatively N and N'). qmul.ac.ukacdlabs.com Therefore, the systematic name is this compound, clearly indicating the presence and location of the two different substituent groups.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 29346-51-8 |

| Molecular Formula | C5H12N2O2 |

| Molecular Weight | 132.16 g/mol |

| Melting Point | 56 °C |

| Boiling Point | 344.9 °C at 760 mmHg |

| Density | 1.071 g/cm³ |

| SMILES | CCNC(=O)NCCO |

| Data sourced from biosynth.comamericanelements.com |

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on its role as a precursor and a non-nitrosated control compound in the study of carcinogenesis. A significant body of research has investigated the biological activities of its N-nitroso derivatives. oup.comontosight.ai Specifically, studies have examined the carcinogenic effects of the two isomeric N-nitroso derivatives of this compound in animal models. oup.com These studies have been crucial in understanding how the position of the nitroso group on the urea backbone influences the compound's tumorigenic potential. oup.comontosight.ai

In these research contexts, this compound serves as a critical baseline for comparison, allowing researchers to isolate the effects of the nitroso group. Beyond its use as a control, some research has indicated that this compound itself can induce cell death in tumor cells, suggesting potential for further investigation into its own biological activities. biosynth.com The presence of a hydrophilic hydroxyethyl (B10761427) group also suggests potential applications in areas such as cosmetics, a trajectory noted for similar urea derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-3-(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-6-5(9)7-3-4-8/h8H,2-4H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEMWRUUCUSUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951897 | |

| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29346-51-8 | |

| Record name | Urea, 1-ethyl-3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029346518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 3 2 Hydroxyethyl Urea

Direct Condensation Reactions

Direct condensation represents a straightforward approach to forming the urea (B33335) linkage in 1-Ethyl-3-(2-hydroxyethyl)urea. This typically involves the reaction of an amine with a compound that can provide the carbonyl group of the urea.

A common and efficient method for synthesizing substituted ureas is the reaction of an isocyanate with an amine. In the case of this compound, this involves the nucleophilic addition of ethanolamine (B43304) to ethyl isocyanate. The reaction is typically carried out in a suitable solvent, such as methyl methacrylate (B99206) or tetrahydrofuran, and may be facilitated by a catalyst like triethylamine (B128534) to enhance efficiency. googleapis.com The process generally proceeds under mild temperature conditions, for instance, keeping the temperature below 20°C during the addition of ethanolamine. googleapis.com This method is valued for its simplicity and the high purity of the resulting product, which can often be isolated through recrystallization or column chromatography.

An alternative direct method involves the condensation of urea with a hydroxyethylamine, such as N-ethylethanolamine. This approach avoids the use of isocyanates, which can be hazardous. researchgate.net The reaction typically requires heating the mixture of urea and the amine, often in a molar excess of urea, to temperatures ranging from 110°C to 150°C. google.comsciencemadness.orgmdpi.com During this process, ammonia (B1221849) is evolved as a byproduct. google.comsciencemadness.org Studies have shown that this reaction can be conducted in an aqueous solution at around 80°C, with the conversion to the corresponding hydroxyethyl (B10761427) urea progressing over time. mdpi.com While this method is viable, it may result in a mixture of products requiring further purification. google.com

Synthesis Utilizing Cyclic Carbonates

The use of cyclic carbonates, particularly ethylene (B1197577) carbonate, provides an alternative, isocyanate-free route to hydroxyethylureas. This method is considered a greener approach in chemical synthesis.

The reaction between urea and ethylene carbonate is a well-established method for producing hydroxyethylureas. google.com This process involves heating a mixture of urea and ethylene carbonate, which leads to the formation of the desired hydroxyethylurea and the release of carbon dioxide. google.com Research indicates that this reaction can proceed in two steps: first, urea reacts with ethylene glycol (which can be formed from ethylene carbonate) to produce a 2-hydroxyethyl carbamate (B1207046) intermediate. researchgate.net This intermediate then undergoes cyclization and elimination of ammonia to form the final product. researchgate.net The reaction is typically conducted at elevated temperatures, often in the range of 140-150°C. google.com

The efficiency of the reaction between urea and ethylene carbonate can be significantly enhanced by the use of catalysts. Zeolites, in particular, have been shown to be effective catalysts for this transformation. google.com A Russian patent describes a method using synthetic zeolites containing specific amounts of sodium oxide and potassium oxide, which increases the yield of 1,3-bis(2-hydroxyethyl)urea (B94319) to 98% and reduces the reaction time. google.com The catalytic activity of zeolites is attributed to their porous structure and the presence of both acidic and basic sites, which can activate the reactants. nih.govacs.org For instance, Lewis acidic sites can activate the carbonyl group of urea, while basic sites can facilitate the deprotonation of the hydroxyl group of ethylene glycol, promoting the nucleophilic attack. nih.govacs.org Other catalytic systems, such as those based on zinc/iron oxide, have also been investigated and shown to promote the reaction. researchgate.net

Optimization of Reaction Conditions for Enhanced Synthesis

The yield and efficiency of the synthesis of this compound and related compounds are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, molar ratio of reactants, and the choice of catalyst.

For direct condensation reactions involving isocyanates, controlling the temperature is crucial to prevent side reactions, and the use of a catalyst can shorten the reaction time. googleapis.com In the condensation of urea with hydroxyethylamines, the molar ratio of urea to the amine is a significant factor; a large excess of urea can drive the reaction to completion. mdpi.com

In the synthesis utilizing ethylene carbonate, the reaction temperature is a critical parameter, with optimal temperatures often being in the range of 140-150°C. google.com The use of catalysts, such as zeolites or metal oxides, not only accelerates the reaction but also allows for higher yields in shorter time frames. google.comresearchgate.net For example, using a specific synthetic zeolite catalyst allowed the reaction to be completed in 3-5 hours with a 98% yield. google.com The table below summarizes some of the reported reaction conditions for the synthesis of hydroxyethylureas.

| Synthetic Method | Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield | Reference |

| Condensation | Urea, Ethanolamine | None | 115 | 8 hours | Mixture of products | google.com |

| Condensation | Urea, Ethylene Carbonate | Synthetic Zeolites | 140-150 | 3-5 hours | 98% | google.com |

| Transesterification | Urea, Ethylene Glycol | Fe-doped ZnO-ZIF | 160 | 150 minutes | High conversion | nih.govacs.org |

Temperature and Pressure Control in Reaction Processes

The control of temperature is a critical factor in the synthesis of this compound and related urea compounds, as it directly influences reaction kinetics and the profile of potential side products. Urea formation reactions are typically exothermic, and maintaining a stable temperature is essential to prevent runaway reactions and the formation of undesirable byproducts.

Research on the synthesis of analogous urea derivatives demonstrates a range of effective temperature conditions. For instance, the synthesis of certain urea intermediates is conducted at temperatures between 5°C and 50°C. google.com In contrast, the synthesis of 1,3-Bis(2-hydroxyethyl)urea involves heating at 135°C for two hours, followed by an additional six hours at 140°C. evitachem.com Studies on ureido functionalization via transamidation with urea have shown a strong, non-linear effect of temperature, with a significant increase in reaction rate observed at 80°C. mdpi.com This suggests that an optimal temperature window exists, which must be determined empirically to maximize the yield of this compound while minimizing degradation or side reactions.

One potential side reaction at elevated temperatures is cyclization. An attempt to synthesize (2-hydroxyethyl)urea by refluxing urea and ethanolamine in toluene (B28343) resulted in the formation of the cyclized derivative 2-oxazolidone instead of the desired product. oup.com This highlights the need for precise temperature control to favor the intended reaction pathway.

Most laboratory and industrial syntheses of ureas from isocyanates are performed at atmospheric pressure. However, alternative synthetic routes, such as those utilizing carbon dioxide as a C1 source with amines and propylene (B89431) oxide, may require elevated pressures, with one study reporting a CO2 pressure of 8.3 MPa. researchgate.net For the standard synthesis involving ethyl isocyanate and ethanolamine, pressure control is generally not a primary concern beyond ensuring a safe reaction environment.

Table 1: Temperature Conditions in Related Urea Syntheses

| Compound Synthesized | Temperature Range (°C) | Reference |

|---|---|---|

| Carmustine Intermediate | 5 - 50 | google.com |

| 1,3-Bis(2-hydroxyethyl)urea | 135 - 140 | evitachem.com |

| 2-Hydroxyethyl urea | 80 | mdpi.com |

| Poly(urethane-urea-siloxane)s | 40 - 80 | researchgate.net |

| Disubstituted Ureas (from CO2) | up to 150 | researchgate.net |

Solvent Selection and Its Impact on Yield and Purity

The choice of solvent is a pivotal parameter in the synthesis of this compound, profoundly affecting reaction rates, yield, and the purity of the final product. An ideal solvent should dissolve both reactants, ethyl isocyanate and ethanolamine, facilitate their interaction, and be relatively inert under the reaction conditions. The polarity of the solvent plays a significant role in the reaction mechanism.

A variety of solvents have been employed in the synthesis of related urea compounds. Non-polar aprotic solvents like toluene and benzene (B151609) are common. oup.com For example, the synthesis of a dioctadecyl urea derivative is conducted by refluxing the reactants in benzene for several hours. prepchem.com However, the use of toluene in one synthesis of (2-hydroxyethyl)urea was found to promote the formation of an undesired cyclized byproduct, indicating that solvent choice can direct the reaction toward different pathways. oup.com

Polar aprotic solvents are also frequently used. In the synthesis of poly(urethane-urea-siloxane)s, solvent mixtures such as tetrahydrofuran/N,N-dimethylacetamide (THF/DMAc) and tetrahydrofuran/N-methylpyrrolidone (THF/NMP) were investigated. researchgate.net The study found that the copolymers with the highest molecular weights were achieved when using the THF/NMP mixture, demonstrating the solvent's direct impact on the product characteristics. researchgate.net Other syntheses have utilized solvents like dichloromethane (B109758) (DCM), often in combination with other solvents like methanol (B129727) (CH3OH) or in biphasic systems with water. google.comepo.org

Aqueous systems can also be employed, particularly in transamidation reactions where urea is a starting material. mdpi.com Given that this compound contains a hydrophilic hydroxyethyl group, solvents with some degree of polarity are generally favored to ensure the solubility of the product, which can aid in preventing its precipitation during the reaction and simplify subsequent workup procedures. The selection process involves a trade-off between reactant solubility, reaction rate, and the suppression of side reactions to optimize both yield and purity.

Table 2: Solvents Used in Urea Synthesis and Their Impact

| Solvent(s) | Synthetic Context | Observed Impact | Reference |

|---|---|---|---|

| Toluene | Synthesis of (2-hydroxyethyl)urea | Led to formation of cyclized byproduct (2-oxazolidone) | oup.com |

| Benzene | Synthesis of 1,1-dioctadecyl-3-{2-[Bis(2-Hydroxyethyl)Amino]Ethyl}Urea | Effective solvent for refluxing reactants | prepchem.com |

| THF/NMP Mixture | Synthesis of poly(urethane-urea-siloxane)s | Produced copolymers with the highest molecular weights | researchgate.net |

| CH3OH/DCM Mixture | Synthesis of a urea compound | Used as the reaction medium | epo.org |

| Dichloromethane/Water | Nitrosation of a urea intermediate | Used as a two-phase solvent system | google.com |

| Aqueous Solution | Ureido functionalization via transamidation | Enabled reaction at lower temperatures (80°C) | mdpi.com |

Isolation and Purification Techniques for Synthesized Product

Following the completion of the reaction, a multi-step process is required to isolate this compound from the reaction mixture and purify it to the desired specification. The specific techniques employed depend on the physical state of the product (solid or oil), its solubility characteristics, and the nature of any impurities or unreacted starting materials.

A common first step is the removal of the reaction solvent, which is typically achieved through evaporation under reduced pressure (in vacuo). prepchem.com If the product is a solid, it may precipitate out of the solution upon cooling, after which it can be collected by filtration. google.com For instance, one procedure describes distilling off the solvent, adding water to the residue, and then filtering the resulting solid. google.com

Crystallization is a powerful purification technique for solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities behind in the solvent. The synthesis of 1,3-Bis(2-hydroxyethyl)urea specifies purification by crystallization from methanol. evitachem.com

For products that are oils or solids that are difficult to crystallize, liquid-liquid extraction and column chromatography are standard procedures. An extraction workup might involve dissolving the crude residue in a solvent like chloroform, followed by washing with water and dilute aqueous base to remove acidic or water-soluble impurities. prepchem.com The organic layer is then dried with an agent like sodium sulfate (B86663) (Na2SO4) before the solvent is evaporated to yield the purified product. prepchem.com

When high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel. A specific example involves the purification of a urea derivative on a silica gel column using a mixture of methylene (B1212753) chloride and acetone (B3395972) (1:1) as the eluent. oup.com The selection of the eluent system is crucial for achieving good separation between the product and any impurities.

Chemical Reactivity and Transformation Pathways of 1 Ethyl 3 2 Hydroxyethyl Urea

Reactions Involving the Urea (B33335) Moiety

The urea core of the molecule is susceptible to thermal stress and can react with other nucleophilic compounds.

While specific studies on the thermal decomposition of 1-Ethyl-3-(2-hydroxyethyl)urea are not extensively detailed, the behavior of analogous hydroxyalkylureas provides significant insight. The synthesis of hydroxyalkylureas, which involves reacting urea with an alkanolamine at temperatures between 100-170°C, proceeds by driving off ammonia (B1221849). google.com This suggests that the reverse reaction, thermal decomposition, can occur under heat, liberating ammonia.

Heating can also lead to the formation of various by-products. For instance, during the synthesis of similar ureas, minor quantities of disubstituted ureas and cyclized compounds like oxazolidinones are known to form. google.com In the thermal degradation of monoethanolamine (MEA), a related compound, 1,3-bis(2-hydroxyethyl)urea (B94319) (BHEU), is formed as a degradation product, particularly when MEA is heated with 2-oxazolidinone (B127357) at 200°C. acs.org The thermal stability of related nitrosourea (B86855) compounds is noted to be limited; they begin to decompose upon heating above their melting points, releasing nitrogen oxides and other degradation products. smolecule.com

The urea functionality can react with nitrogen-containing compounds. Studies on the closely related 1,3-bis(2-hydroxyethyl)urea (BHEU) demonstrate its reactivity with excess ammonia at elevated temperatures. When heated in sealed ampoules, BHEU reacts with ammonia to yield a mixture of products, indicating a reversal and re-equilibration of the urea formation reaction. google.com The results from these experiments, which serve as a strong analogue for this compound, are summarized in the table below. google.com

| Component | Reaction at 125°C (Weight %) | Reaction at 150°C (Weight %) |

| Ammonia | 26.6 | 28.9 |

| Water | 0.2 | 0.2 |

| Ethanolamine (B43304) | 29.5 | 34.2 |

| 2-Oxazolidinone | 3.9 | 4.8 |

| 1-(2-Hydroxyethyl)urea | 1.8 | 1.9 |

| 1,3-Bis(2-hydroxyethyl)urea (BHEU) | 38.0 | 30.0 |

Table showing the reaction products of 1,3-bis(2-hydroxyethyl)urea with excess ammonia at elevated temperatures. google.com

Transformations of the Hydroxyethyl (B10761427) Group

The terminal hydroxyl group is a primary site for transformations, enabling both intermolecular and intramolecular reactions.

The hydroxyl group of this compound can participate in various intermolecular reactions. One common transformation is oxidation, which can convert the primary alcohol into an aldehyde or a carboxylic acid under appropriate conditions.

Another potential reaction is the formation of an ether linkage. However, direct intermolecular coupling can be challenging. For example, attempts to form an ether bond via the Mitsunobu reaction with a similar hydroxyethyl urea derivative and a phenol (B47542) resulted in the favored formation of a cyclic product due to competing self-cyclization. researchgate.net To achieve successful intermolecular C-O bond formation and avoid the dominant cyclization pathway, alternative strategies may be necessary, such as converting the coupling partner (e.g., the phenol) into the electrophile and using copper-catalyzed coupling reactions. researchgate.net

The proximity of the hydroxyethyl group to the urea moiety makes this compound highly prone to intramolecular cyclization. This type of reaction, particularly to form five-membered rings, is kinetically favored and can occur rapidly. researchgate.net When the primary alcohol is converted into a good leaving group (e.g., a tosylate or a halide), intramolecular nucleophilic attack by one of the urea nitrogens readily occurs, leading to the formation of a cyclic urea or an amino-oxazoline derivative. researchgate.net

This tendency is also observed as a side reaction during the synthesis of hydroxyalkylureas, where oxazolidinones can be formed. google.com The formation of 3-(2-Hydroxyethyl)-2-oxazolidinone from the reaction of urea and ethanolamine is an example of such a cyclization process. Intramolecular hydrogen bonding between the hydroxyl group and the urea's carbonyl oxygen can stabilize conformations that act as precursors to cyclization. smolecule.com This inherent reactivity makes controlling intermolecular versus intramolecular reactions a key challenge in the chemistry of this compound. researchgate.net

Derivatization Strategies for Structural Diversification

The dual functionality of this compound offers multiple avenues for creating a diverse range of new molecules.

Derivatization of the hydroxyl group is a common strategy. The hydroxyl functionality can be targeted using a variety of reagents to form new bonds and introduce different chemical properties. These methods include:

Esterification: Reaction with acyl chlorides or organic anhydrides. researchgate.net

Carbamate (B1207046) formation: Reaction with isocyanates. researchgate.net

Tagging for analysis: Reagents like dansyl chloride can be used to add a fluorescent tag, which is useful in analytical techniques like liquid chromatography. researchgate.net

The urea moiety itself can also be derivatized. A significant transformation is nitrosation, where a nitroso group (-N=O) is introduced onto one of the urea nitrogens, typically using sodium nitrite (B80452) in an acidic medium. smolecule.com This reaction converts the urea into a nitrosourea, a class of compounds with distinct chemical and biological activities. smolecule.comnih.gov

Further diversification can be achieved through modifications of the alkyl chains, although this is less direct. For example, in related compounds, functional groups on the alkyl substituents, such as a chloroethyl group, can undergo nucleophilic substitution reactions, allowing for the attachment of various other chemical entities. smolecule.com

Nitrosation Reactions to Yield N-Nitroso Derivatives

The presence of secondary amine functionalities within the urea structure makes this compound susceptible to nitrosation, a reaction that introduces a nitroso (-N=O) group. This transformation typically occurs upon treatment with nitrosating agents, such as nitrous acid (often generated in situ from sodium nitrite and a strong acid). smolecule.comgoogle.com The reaction results in the formation of an N-nitroso derivative, a class of compounds known for their biological activities.

The primary product of this reaction is 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea . ontosight.ainih.gov In this derivative, the nitroso group attaches to the N1 nitrogen, the one bearing the ethyl group. N-nitroso compounds are of significant interest in toxicology and medicinal chemistry due to their potential as DNA alkylating agents. smolecule.comontosight.ai The formation of these derivatives is a key transformation pathway for many substituted ureas.

| Property | Data | Reference |

| Compound Name | 1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea | nih.gov |

| Synonym | HENU-II | nih.gov |

| Molecular Formula | C₅H₁₁N₃O₃ | nih.gov |

| Molecular Weight | 161.16 g/mol | nih.gov |

| Reaction Type | N-Nitrosation | smolecule.com |

| Typical Reagents | Sodium nitrite in an acidic medium | smolecule.comgoogle.com |

| Functional Group | N-nitroso (-N=O) | ontosight.ai |

Alkylation and Acylation of Nitrogen and Oxygen Centers

The structure of this compound possesses multiple nucleophilic centers that are reactive towards electrophilic reagents used in alkylation and acylation reactions. These centers include the two nitrogen atoms of the urea moiety and the oxygen atom of the terminal hydroxyl group. The specific outcome of these reactions can be influenced by the choice of reagents and reaction conditions.

Alkylation: Alkylation involves the introduction of an alkyl group. The primary alcohol of the hydroxyethyl group can be alkylated to form an ether. The urea nitrogens can also undergo alkylation, although this is generally more complex than the O-alkylation of the alcohol.

Acylation: Acylation is the process of adding an acyl group (R-C=O). The primary hydroxyl group is readily acylated by reagents like acyl chlorides or anhydrides to form esters. The nitrogen atoms of the urea can also be acylated, leading to the formation of more complex structures, though this may require more forcing conditions compared to the acylation of the hydroxyl group.

| Reactive Center | Reaction Type | Reagent Class | Potential Product Structure |

| Hydroxyl Oxygen | O-Alkylation | Alkyl Halides | R'-O-CH₂CH₂-NH-C(=O)-NH-CH₂CH₃ |

| Hydroxyl Oxygen | O-Acylation | Acyl Halides, Anhydrides | R'C(=O)O-CH₂CH₂-NH-C(=O)-NH-CH₂CH₃ |

| Urea Nitrogen (N1 or N3) | N-Alkylation | Alkyl Halides | R' attached to N1 or N3 |

| Urea Nitrogen (N1 or N3) | N-Acylation | Acyl Halides, Anhydrides | R'C(=O) attached to N1 or N3 |

Synthesis of Thiourea (B124793) Analogs via Replacement of Oxygen

Thioureas are structural analogs of ureas where the carbonyl oxygen atom is replaced by a sulfur atom. scispace.com This substitution significantly alters the chemical properties of the molecule due to the differences in electronegativity and size between oxygen and sulfur. scispace.com The thiourea analog of this compound is 1-Ethyl-3-(2-hydroxyethyl)thiourea .

The most common and direct method for synthesizing this type of N,N'-disubstituted thiourea is the reaction between an isothiocyanate and a primary amine. scispace.comorientjchem.org For the synthesis of 1-Ethyl-3-(2-hydroxyethyl)thiourea, the reactants would be ethyl isothiocyanate and ethanolamine (2-hydroxyethylamine). The reaction typically proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. These reactions are often carried out in a suitable solvent, such as dichloromethane (B109758) or isopropyl alcohol, and may be heated to reflux to ensure completion. orientjchem.orgprepchem.com

| Reaction Component | Compound Name | Role |

| Starting Material 1 | Ethyl isothiocyanate | Electrophile |

| Starting Material 2 | Ethanolamine | Nucleophile |

| Product | 1-Ethyl-3-(2-hydroxyethyl)thiourea | Thiourea Analog |

This synthetic route is efficient and provides good yields for a wide range of thiourea derivatives. scispace.comorientjchem.org

Spectroscopic and Structural Characterization of 1 Ethyl 3 2 Hydroxyethyl Urea and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 1-Ethyl-3-(2-hydroxyethyl)urea, mass spectrometry confirms its molecular weight and provides evidence for its structural arrangement.

The molecular formula of this compound is C₅H₁₂N₂O₂, which corresponds to a molecular weight of approximately 132.16 g/mol biosynth.comamericanelements.com. In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 132.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. While specific fragmentation data for this compound is not extensively detailed in the reviewed literature, the fragmentation patterns of urea (B33335) derivatives are generally predictable arkat-usa.orglibretexts.org. Common fragmentation pathways involve the cleavage of bonds adjacent to the urea moiety. Expected fragmentation patterns for this compound would include:

Cleavage of the ethyl group.

Cleavage of the hydroxyethyl (B10761427) group.

Formation of stable acylium ions libretexts.org.

The analysis of these fragment ions helps to confirm the presence of the ethyl and hydroxyethyl substituents on the urea core. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the parent molecule and its fragments with high accuracy .

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂N₂O₂ | biosynth.com |

| Molecular Weight | 132.16 g/mol | biosynth.comamericanelements.com |

| Molecular Ion Peak (M⁺) | m/z 132 | Inferred from MW |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, analysis of closely related structures, such as urea and thiourea (B124793) derivatives, provides valuable insights into the expected solid-state conformation orientjchem.orgscispace.comnih.gov.

The crystal system and space group describe the symmetry of the crystal lattice. For analogous compounds, these parameters have been determined, offering a model for what might be expected for this compound. For instance, a study on the related compound 1-ethyl-3-(3-methoxyphenyl)thiourea revealed that it crystallizes in the monoclinic system with a P21/n space group orientjchem.orgscispace.com. This information is crucial for understanding the packing of molecules in the solid state.

Table 2: Crystallographic Data for the Analogous Compound 1-ethyl-3-(3-methoxyphenyl)thiourea

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | orientjchem.orgscispace.com |

| Space Group | P21/n | orientjchem.orgscispace.com |

| Unit Cell Dimensions | a = 11.0797(7) Å | orientjchem.orgscispace.com |

| b = 8.6081(6) Å | orientjchem.orgscispace.com | |

| c = 11.9698(7) Å | orientjchem.orgscispace.com | |

| β = 104.543(2)° | orientjchem.orgscispace.com |

Note: This data is for an analogous thiourea compound and serves as a predictive model.

The precise measurement of bond lengths, bond angles, and torsional angles from X-ray data defines the molecular geometry. In urea derivatives, the urea moiety exhibits a degree of conformational restriction due to resonance, which gives the C-N bonds partial double-bond character nih.gov. This results in C-N bond lengths that are shorter than a typical C-N single bond. The geometry around the nitrogen atoms is expected to be between trigonal and tetrahedral nih.gov.

Hydrogen bonding is a defining feature of urea derivatives and plays a critical role in their structure and properties nih.govtue.nl. The this compound molecule contains multiple hydrogen bond donors (the N-H groups of the urea and the O-H of the hydroxyethyl group) and acceptors (the carbonyl oxygen and the hydroxyl oxygen).

Intermolecular Hydrogen Bonding: These interactions are crucial for the stability of the crystal lattice. Molecules of this compound are expected to form an extensive network of intermolecular hydrogen bonds. The N-H groups of the urea can form strong N-H···O=C hydrogen bonds with the carbonyl oxygen of neighboring molecules, which is a classic interaction in urea-based structures . Additionally, the hydroxyl group can participate in both donating (O-H···O) and accepting (N-H···O) hydrogen bonds, further stabilizing the crystal packing researchgate.net. In related thioureas, molecules are linked by intermolecular hydrogen bonds to form infinite one-dimensional chains orientjchem.orgscispace.com.

Intramolecular Hydrogen Bonding: The presence of the hydroxyethyl group creates the possibility for intramolecular hydrogen bonding. An interaction could occur between the hydroxyl proton and the urea carbonyl oxygen (O-H···O=C) or one of the urea nitrogen atoms (O-H···N) researchgate.net. The formation of such a bond would create a pseudo-ring structure, influencing the molecule's conformation and potentially its chemical reactivity nih.govrsc.org. Theoretical calculations on related molecules suggest that conformations involving intramolecular hydrogen bonds can be among the most stable .

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Type | Donor | Acceptor | Description | Source(s) |

| Intermolecular | N-H (urea) | O=C (urea) | Forms chains or sheets, a primary motif in urea crystals. | nih.gov |

| Intermolecular | O-H (hydroxyl) | O=C (urea) | Links molecules, contributing to the 3D network. | researchgate.net |

| Intermolecular | N-H (urea) | O-H (hydroxyl) | Further cross-linking between molecules. | |

| Intramolecular | O-H (hydroxyl) | O=C (urea) | May lead to a stable, cyclic conformation. | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.

Specific UV-Vis absorption data for this compound is not prominently reported in the searched literature. However, based on its structure, predictions can be made. The molecule lacks extensive conjugation or aromatic chromophores, which are typically responsible for strong absorption in the 200-800 nm range. The urea carbonyl group (C=O) is the primary chromophore present. Simple amides and urea derivatives typically exhibit a weak n→π* transition at around 210-220 nm and a more intense π→π* transition below 200 nm. Therefore, this compound is expected to be largely transparent in the near-UV and visible regions, with significant absorption occurring only in the far-UV range.

Computational and Theoretical Studies on 1 Ethyl 3 2 Hydroxyethyl Urea Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of a molecule at the atomic level. These methods are used to predict molecular geometries, energies, and various other chemical properties.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state electronic structure of molecules. In a typical study, the geometry of 1-Ethyl-3-(2-hydroxyethyl)urea would be optimized to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

From this optimized geometry, various electronic properties can be calculated. A hypothetical data table for such calculations on this compound might look like this:

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees (au) |

| Dipole Moment | Value | Debye |

| Point Group | e.g., C1 | - |

| Rotational Constants | Value A, B, C | GHz |

| Polarizability | Value | ų |

These values are placeholders and would be determined through actual DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide highly accurate electronic structure information. These are computationally more intensive than DFT and are often used to benchmark results or for systems where DFT may not be sufficiently accurate. For this compound, these methods could provide precise ionization potentials, electron affinities, and excitation energies.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would model its behavior in a specific environment, such as in an aqueous solution. This allows for the investigation of:

Conformational Dynamics: How the molecule flexes, rotates, and changes its shape over time.

Intermolecular Interactions: How it interacts with solvent molecules (e.g., water) or other solute molecules through forces like hydrogen bonding and van der Waals interactions. A recent study on hydroxyethyl (B10761427) urea (B33335) (a related compound) highlighted that hydrogen bonding is the dominant interaction in the formation of its hydrates worldscientific.comresearchgate.net.

The simulation tracks the trajectory of each atom, providing insights into the molecule's dynamic behavior, which is crucial for understanding its properties in a real-world system.

Electronic Structure and Reactivity Descriptors

These descriptors are derived from quantum chemical calculations and help in predicting the chemical behavior of a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface.

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. For a urea derivative, this is typically around the oxygen atom of the carbonyl group.

Blue regions indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. This is usually found around the hydrogen atoms of the N-H groups.

Green regions represent neutral potential.

For hydroxyethyl urea, it has been calculated that the area around the oxygen atoms represents the electrophilic region, while the hydrogen atoms bonded to nitrogen represent the nucleophilic region worldscientific.comresearchgate.net. An MEP map provides a clear guide to the reactive sites of this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for predicting a molecule's reactivity and stability.

A small gap suggests the molecule is more reactive and less stable.

A large gap suggests high stability and lower chemical reactivity.

A theoretical study on a similar aryl urea derivative involved calculating the frontier orbital energy using DFT to understand its stability and reactivity researchgate.net. For this compound, these calculations would quantify its kinetic stability and predict its behavior in chemical reactions.

A representative data table from such an analysis would include:

| Parameter | Calculated Value | Units |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

| Ionization Potential | Value | eV |

| Electron Affinity | Value | eV |

These values are placeholders and would be determined through actual quantum chemical calculations.

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and computational chemistry databases has revealed a significant gap in the detailed theoretical and computational studies specifically focused on the chemical compound this compound. Despite the importance of understanding the molecular properties of urea derivatives, specific research detailing the Natural Bond Orbital (NBO) analysis for delocalization and stability, as well as the theoretical prediction and interpretation of its spectroscopic parameters, is not publicly available.

While general computational methodologies for analyzing molecules of this class are well-established, their direct application and the subsequent publication of the results for this compound have not been found. Such studies are crucial for a deeper understanding of the molecule's electronic structure, stability, and reactivity, and for accurately interpreting its spectroscopic signatures.

The requested sections, "5.3.3. Natural Bond Orbital (NBO) Analysis for Delocalization and Stability" and "5.4. Theoretical Prediction and Interpretation of Spectroscopic Parameters," necessitate specific data derived from quantum chemical calculations, such as Density Functional Theory (DFT). This data would typically include tables of donor-acceptor interactions and stabilization energies from NBO analysis, and predicted vibrational frequencies (IR and Raman), and NMR chemical shifts.

General principles of NBO analysis on urea derivatives indicate that the stability of the molecule is influenced by hyperconjugative interactions, particularly the delocalization of lone pair electrons from nitrogen and oxygen atoms into antibonding orbitals. For this compound, one would expect significant interactions involving the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the carbonyl group (C=O) and adjacent bonds. These interactions contribute to the planarization of the urea backbone and influence the rotational barriers around the C-N bonds. However, without specific calculations, quantitative measures of these effects, such as the second-order perturbation theory energies (E(2)), cannot be provided.

Similarly, the theoretical prediction of spectroscopic parameters for this compound would involve computational modeling to calculate its vibrational modes and electronic transitions. The infrared (IR) spectrum would be expected to show characteristic peaks for the N-H, C=O, C-N, and O-H stretching and bending vibrations. The precise frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. Nuclear Magnetic Resonance (NMR) spectroscopy predictions would provide theoretical chemical shifts for the various hydrogen and carbon atoms in the molecule, aiding in the interpretation of experimental spectra. Again, the absence of specific published research prevents the inclusion of detailed, accurate data tables for these spectroscopic parameters.

Advanced Research Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The bifunctional nature of 1-Ethyl-3-(2-hydroxyethyl)urea makes it a theoretical candidate for the synthesis of a variety of organic structures. Urea (B33335) and its derivatives are well-established precursors in the synthesis of heterocyclic compounds and can act as building blocks for molecules with multiple functional groups.

Precursor for Complex Heterocyclic Compounds

Urea derivatives are frequently employed in condensation reactions with dicarbonyl compounds or other suitable reagents to form a wide array of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. The ethyl and hydroxyethyl (B10761427) substituents on the urea backbone of this compound could influence the reaction pathways and the properties of the resulting heterocyclic systems. For instance, the hydroxyl group could be involved in intramolecular cyclization reactions, potentially leading to the formation of oxazoline or related heterocyclic structures under specific reaction conditions. However, specific examples of this compound being used as a direct precursor for complex heterocyclic compounds are not readily found in the surveyed literature.

Building Block for Multifunctional Molecules

The distinct functionalities within this compound allow for its potential use as a scaffold to build more complex, multifunctional molecules. The secondary amine and hydroxyl group can undergo a variety of chemical reactions, such as acylation, alkylation, and esterification, to introduce new functional groups and build molecular complexity. This could be particularly relevant in the development of new ligands for coordination chemistry or in the synthesis of molecules for pharmaceutical or agrochemical research. Despite this potential, detailed research findings on its specific applications as a building block for such molecules are scarce.

Applications in Polymer Chemistry and Resin Modification

The incorporation of functionalized ureas into polymer systems is a known strategy to modify the properties of materials. The hydroxyl group in this compound is of particular interest in this context, as it can participate in polymerization reactions or act as a site for grafting onto existing polymer chains.

Function as a Plasticizer in Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins are widely used adhesives, but they are known for their brittleness. Plasticizers are often added to improve their flexibility. While various compounds are used as plasticizers for UF resins, specific data on the use of this compound for this purpose is not available. However, related research on "ethylated urea-ether" modified UF resins suggests that the introduction of ethyl and ether linkages can increase the hydrophobicity and flexibility of the resin. The structure of this compound, containing an ethyl group and a flexible hydroxyethyl chain, suggests it could theoretically act as an internal plasticizer, increasing the free volume within the polymer network and thereby enhancing its flexibility.

Modification of Resin Properties: Enhancing Flexibility and Thermal Stability

The modification of urea-formaldehyde resins with compounds containing flexible side chains can lead to improved material properties. A study on ethylated urea-ether-modified UF resins demonstrated that such modifications could lead to increased absorbance of methylene (B1212753) and ether groups, which is consistent with enhanced hydrophobicity and hydrolytic stability. While this study does not specifically name this compound, the principles suggest that its incorporation could lead to similar improvements in flexibility and durability of the cured resin. The hydroxyl group could also potentially react with the UF resin, chemically incorporating the molecule into the polymer network and leading to a more permanent modification of its properties.

Incorporation into Polymerization Processes for Novel Material Development

The hydroxyl group of this compound presents an opportunity for its use as a co-monomer or a chain transfer agent in various polymerization processes. For instance, it could be reacted with isocyanates to form polyurethanes, with the urea and ethyl groups imparting specific properties to the final polymer. Its incorporation could influence characteristics such as solubility, thermal stability, and mechanical properties of the resulting materials. However, there is a lack of specific research articles or patents detailing the incorporation of this compound into polymerization processes for the development of novel materials.

Utilization in Analytical Chemistry as a Derivatizing Agent

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) that is more suitable for analysis by a specific technique, most notably chromatography. The goal is often to improve volatility, enhance thermal stability, or introduce a specific tag for detection. The bifunctional nature of this compound, possessing both a urea moiety capable of hydrogen bonding and a hydroxyl group available for esterification or etherification, suggests its potential as a derivatizing agent.

Enhancement of Chromatographic Separation and Detection

In theory, the hydroxyl group of this compound could be reacted with analytes that are difficult to detect or separate in their native form. For instance, it could react with carboxylic acids, acyl chlorides, or isocyanates. By attaching this polar tag, the chromatographic properties of non-polar analytes could be altered, potentially improving their separation on polar stationary phases in High-Performance Liquid Chromatography (HPLC) or enabling their analysis by techniques sensitive to specific functional groups.

While specific studies detailing the use of this compound for this purpose are not prominent in the literature, the principle is well-established with similar molecules. Derivatization strategies are often employed to enhance the analytical performance in detecting compounds like triterpenoids, where hydroxyl groups are targeted by strong electrophilic reagents to improve detection sensitivity nih.gov. For example, the analysis of the parent compound, urea, is often challenging due to its high polarity and lack of a UV chromophore, necessitating derivatization for sensitive detection in complex matrices mtc-usa.com. A method for determining urea in exhaled breath condensate involves converting it to 2-hydroxypyrimidine for LC-MS analysis researchgate.net.

Table 1: Potential Derivatization Reactions for Chromatographic Enhancement

| Analyte Functional Group | Potential Reaction with this compound | Expected Benefit |

|---|---|---|

| Carboxylic Acid | Esterification of the hydroxyl group | Increased molecular weight, altered polarity for improved separation. |

| Isocyanate | Reaction with the hydroxyl group to form a urethane | Introduction of a specific tag, improved chromatographic retention. |

| Aldehyde/Ketone | Formation of a hemiacetal/hemiketal | Stabilization of volatile analytes, altered polarity. |

Development of Specific Analytical Methods for Related Compounds

The development of analytical methods for complex substituted ureas, such as peptidomimetics, highlights the analytical challenges associated with this class of compounds. For instance, stereochemical analysis of (hydroxyethyl)urea peptidomimetic inhibitors of γ-secretase was conducted to understand their structure-activity relationships nih.gov. Such studies require robust analytical methods, often involving chromatography coupled with mass spectrometry (LC-MS), to differentiate between stereoisomers and quantify the compounds in biological matrices. While not using this compound as a reagent, the analytical techniques developed for these related structures would be directly applicable to its quantification and study. The development of HPLC-FLD and LC-MS/MS methods for urea in animal feed demonstrates the need for precise and sensitive techniques for quantifying urea derivatives in complex samples nih.gov.

Studies on its Formation as a Degradation Product in Chemical Systems

Substituted ureas can be formed as degradation products from a variety of parent compounds, including pharmaceuticals, pesticides, and industrial chemicals nih.gov. The degradation process can occur through biotic or abiotic pathways such as hydrolysis, photolysis, or microbial action nih.gov.

The structure of this compound suggests it could be a metabolite or degradation product of larger, more complex molecules. For example, certain phenylurea herbicides are known to degrade in the soil through microbial pathways, often involving the cleavage of the urea linkage or modification of the substituents researchgate.net. The general mechanism of urea decomposition in aqueous solutions is a slow, stepwise process that can be influenced by catalysts or enzymes nih.govresearchgate.net. It is plausible that a compound containing an ethyl-amine or ethanolamine (B43304) precursor linked to an isocyanate could hydrolyze to form this compound. While direct evidence naming this specific molecule as a degradation product in published studies is scarce, the chemical pathways for its formation are well-understood.

Table 2: Potential Precursors and Degradation Pathways Leading to Substituted Ureas

| Precursor Class | Example Parent Compound | Degradation Pathway | Potential Product |

|---|---|---|---|

| Phenylurea Herbicides | Diuron | N-dealkylation, hydrolysis | Substituted ureas, anilines |

| Polyurethanes | MDI-based polymer | Hydrolysis of urethane linkages | Diamines, substituted ureas |

| Pharmaceuticals | Sulfonylurea drugs | Metabolic breakdown | Substituted ureas |

| Industrial Amines | Ethylenediamine in CO2 capture | Reaction with CO2 and degradation | 1,3-bis(2-aminoethyl)urea researchgate.net |

Development of Related Compounds for Chemical Sensing Applications

The urea functional group is an excellent hydrogen bond donor, making it a valuable building block for creating receptors in chemical sensors. Urea and thiourea-based compounds are extensively used in the design of colorimetric chemosensors, particularly for the detection of biologically important anions like fluoride, acetate, and phosphate researchgate.net. The sensor operates by forming stable complexes with the target anion through hydrogen bonding, which induces a detectable signal, such as a color change researchgate.net.

Given this precedent, derivatives like this compound could serve as platforms for new chemical sensors. The ethyl and hydroxyethyl groups can be modified to tune the sensor's solubility, selectivity, and sensitivity. For example, attaching a chromophore to the molecule could create a new colorimetric sensor. Furthermore, the development of urea biosensors, which typically use the enzyme urease to detect urea by measuring its hydrolysis products (ammonia or carbon dioxide), is a mature field nih.govnih.govacs.org. Research into novel materials like silicon electrolyte-gated transistors for highly sensitive urea detection continues to advance the field mdpi.com. This vast body of research provides a strong foundation for designing and synthesizing new sensors based on modified hydroxyethyl urea structures for a range of analytical targets.

Table 3: Applications of Urea-Based Scaffolds in Chemical Sensing

| Sensor Type | Principle of Operation | Target Analytes |

|---|---|---|

| Colorimetric Chemosensor | Hydrogen bonding between urea moiety and anion, causing a color change in an attached chromophore. | Anions (F⁻, AcO⁻, H₂PO₄⁻) researchgate.net |

| Fluorescent Sensor | Anion binding modulates the fluorescence properties of a linked fluorophore. | Anions, metal cations |

| Electrochemical Biosensor | Immobilized urease catalyzes urea hydrolysis; products (e.g., NH₃, CO₂) are detected by an electrode. | Urea nih.govnih.gov |

| Field-Effect Transistor (FET) Sensor | Change in pH from urea hydrolysis alters the gate voltage of the transistor. | Urea mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-3-(2-hydroxyethyl)urea, and how can structural purity be confirmed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using urea derivatives and ethylamine/hydroxyethylamine precursors. Typical solvents include ethanol or dichloromethane under controlled temperature (e.g., reflux at 60–80°C) . Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to verify hydrogen and carbon environments.

- Mass spectrometry (ESI-HRMS) for molecular weight validation .

- X-ray crystallography (if crystalline) using programs like SHELXL for refinement .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Key properties include:

- Melting point : 164–169°C (literature range for analogs) .

- Solubility : Hydrophilicity due to the hydroxyethyl group; soluble in polar solvents (e.g., DMSO, ethanol).

- Stability : Stable under inert storage conditions but may degrade in acidic/basic environments. Monitor via periodic HPLC or TLC .

Q. How should researchers handle discrepancies in reported toxicity data for urea derivatives?

- Methodological Answer : Cross-reference toxicological databases (e.g., ACGIH, IARC) and conduct in vitro assays (e.g., Ames test for mutagenicity ). For conflicting acute toxicity values, prioritize studies with:

Advanced Research Questions

Q. What mechanistic insights exist for the reaction of this compound with CO₂, and how can this inform catalytic applications?

- Methodological Answer : Studies on analogous hydroxyethylurea derivatives show CO₂ capture via carbamate formation in DMSO with NaH as a base. Key steps include:

- Nucleophilic attack by the urea nitrogen on CO₂.

- Kinetic analysis using FTIR or NMR to track reaction progress .

- Computational modeling (DFT) to optimize activation barriers .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer : For pharmacological screening:

- Target-specific assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric/colorimetric readouts.

- Cell-based assays : Assess cytotoxicity (MTT assay) and selectivity against healthy cell lines .

- Data normalization : Include positive controls (e.g., staurosporine for cytotoxicity) and statistical validation (p < 0.05 via t-test) .

Q. What strategies resolve crystallographic ambiguities in urea derivatives during X-ray structure determination?

- Methodological Answer : Address challenges like twinning or weak diffraction using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.